what is 1-Hexyl-3-methylimidazolium tetrafluoroborate
what is 1-Hexyl-3-methylimidazolium tetrafluoroborate
An In-Depth Technical Guide to 1-Hexyl-3-methylimidazolium Tetrafluoroborate [HMIM][BF₄]
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 1-Hexyl-3-methylimidazolium tetrafluoroborate, a prominent room-temperature ionic liquid. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships between its molecular structure and its functional behavior in various scientific contexts.
Introduction: Situating [HMIM][BF₄] in the Landscape of Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or below 100°C.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, position them as compelling alternatives to volatile organic compounds (VOCs).[1][2] Among the diverse family of ILs, 1-Hexyl-3-methylimidazolium tetrafluoroborate (abbreviated as [HMIM][BF₄] or [C₆mim][BF₄]) has emerged as a versatile and widely studied compound.[3]
It is composed of an organic 1-hexyl-3-methylimidazolium cation and an inorganic tetrafluoroborate anion.[3] This specific combination imparts a favorable balance of properties, including a wide electrochemical window, moderate viscosity, and good thermal stability, making it a workhorse in fields ranging from electrochemistry to green chemistry.[1][3] This guide will dissect these properties, provide validated protocols for its synthesis and characterization, and explore its most significant applications.
Molecular Architecture and Its Influence on Core Properties
The distinct characteristics of [HMIM][BF₄] are a direct consequence of its ionic components. The imidazolium cation provides a stable, asymmetric core, while the hexyl chain introduces hydrophobicity and influences viscosity and density. The tetrafluoroborate anion is relatively small and weakly coordinating, which contributes to the salt's low melting point and good ionic conductivity.[1][3]
Caption: Molecular structure of [HMIM][BF₄].
Physicochemical Data: A Quantitative Overview
The utility of an ionic liquid is defined by its physical properties. The data below has been consolidated from multiple authoritative sources to provide a reliable reference. The choice of the [BF₄]⁻ anion generally results in lower viscosity compared to anions like hexafluorophosphate ([PF₆]⁻) but higher than bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).[4]
| Property | Value | Conditions | Source(s) |
| CAS Number | 244193-50-8 | N/A | [5] |
| Molecular Formula | C₁₀H₁₉BF₄N₂ | N/A | [3][6] |
| Molecular Weight | 254.08 g/mol | N/A | [1][6] |
| Appearance | Colorless to pale yellow liquid | Room Temperature | [1][3] |
| Melting Point | -82 °C | N/A | [7] |
| Density | ~1.15 g/cm³ | 24 °C | [7] |
| Dynamic Viscosity (η) | 227 mPa·s (cP) | 298.15 K (25 °C) | [4] |
| Ionic Conductivity | 1.18 mS/cm | 20 °C | [7] |
| Thermal Stability (Tstart) | ~397 °C | 10 °C/min heating rate | [4] |
| Electrochemical Window | 5.1 V | N/A | [7] |
| Solubility | Soluble in many organic solvents; sparingly soluble in water. | N/A | [3] |
Note: Property values can vary slightly depending on purity, particularly water and halide content.[4]
Synthesis and Characterization: A Validated Workflow
The synthesis of [HMIM][BF₄] is typically a two-step process: quaternization of the imidazole, followed by anion metathesis (exchange). This procedure ensures high purity, which is critical for sensitive applications like electrochemistry.[8]
Synthesis Workflow
The following diagram illustrates the standard synthetic pathway. The initial quaternization step is often highly exothermic and requires careful temperature control. The subsequent anion exchange is a precipitation reaction, driven by the insolubility of the resulting salt (e.g., NaCl, KBr) in the chosen solvent.
Caption: Standard two-step synthesis and purification workflow for [HMIM][BF₄].
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Hexyl-3-methylimidazolium Bromide ([HMIM][Br])
-
Reagents: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylimidazole (1.0 mol).
-
Reaction: Slowly add 1-hexyl bromide (1.0 mol) dropwise while stirring in an ice bath to control the initial exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to 60-70°C and allow it to reflux with vigorous stirring for 24-48 hours.[9] The reaction progress can be monitored by the disappearance of the starting material spots on a TLC plate.
-
Work-up: After cooling to room temperature, the resulting viscous liquid ([HMIM][Br]) is washed several times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum.
Step 2: Synthesis of [HMIM][BF₄] via Anion Exchange
-
Dissolution: Dissolve the dried [HMIM][Br] (1.0 mol) in a suitable solvent like acetone or methanol.
-
Anion Source: In a separate flask, dissolve sodium tetrafluoroborate (NaBF₄) or potassium tetrafluoroborate (KBF₄) (1.0 mol) in the minimum amount of the same solvent.
-
Metathesis Reaction: Add the NaBF₄ solution to the [HMIM][Br] solution and stir at room temperature for 12-24 hours. A white precipitate of NaBr will form.[9]
-
Purification:
-
Remove the NaBr precipitate by filtration.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude [HMIM][BF₄] may be washed with deionized water if impurities are water-soluble (though this can introduce water that must be removed). A final wash with diethyl ether can remove organic non-polar impurities.
-
Crucially, dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove residual water and solvent.
-
Quality Control: A Self-Validating System
Ensuring the purity of the synthesized IL is paramount. The following analyses provide a comprehensive quality check:
-
Structural Verification: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the absence of starting materials.[10][11]
-
Water Content: Karl Fischer titration is the gold standard for quantifying water content, which significantly impacts viscosity and electrochemical performance.[4]
-
Halide Content: Ion chromatography (IC) or titration with silver nitrate can be used to ensure the complete removal of bromide ions from the anion exchange step.[4][11] Residual halides are detrimental to many electrochemical applications.
Core Applications in Research and Development
The well-balanced properties of [HMIM][BF₄] make it suitable for a range of applications.
Green Chemistry and Catalysis
With its negligible vapor pressure, [HMIM][BF₄] serves as a recyclable alternative to volatile organic solvents in various reactions.[2][3] Its unique solvating capabilities can enhance reaction rates and selectivity. It can act as both a solvent and a catalyst, particularly in reactions where its ionic character can stabilize transition states or charged intermediates.
Electrochemistry
A wide electrochemical window (5.1 V) and good ionic conductivity make [HMIM][BF₄] an excellent candidate for use as an electrolyte in devices like supercapacitors and batteries.[3][7] Its stability prevents it from being oxidized or reduced at the electrode surfaces within its operating voltage range, ensuring the longevity and safety of the device.
Separation Sciences and Extraction
[HMIM][BF₄] has been successfully employed as an extraction medium in liquid-liquid extraction processes.[12] For example, it can be used to extract phenols from aqueous solutions or to separate aromatics from aliphatics.[12] More recently, it has been used as a component in binary porogens for synthesizing monoliths used in solid-phase microextraction (SPME), demonstrating its utility in advanced analytical sample preparation techniques.[13]
Safety, Handling, and Toxicology
While ionic liquids are often termed "green solvents" due to their low volatility, they are not without hazards and require careful handling.
-
GHS Hazard Classification: According to aggregated data, [HMIM][BF₄] is often classified as causing skin irritation (H315) and potentially serious eye damage.[5][14] Some reports also indicate it may be harmful if swallowed (H302).[5]
-
Handling Precautions: Always handle [HMIM][BF₄] in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16] Avoid contact with skin and eyes.[15]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
-
-
Stability and Reactivity: The material is generally stable under normal conditions but may react violently with strong oxidizing agents.[14] The tetrafluoroborate anion can slowly decompose in the presence of water, potentially releasing hydrofluoric acid (HF); this underscores the importance of keeping the IL dry.[7][15]
Conclusion and Future Outlook
1-Hexyl-3-methylimidazolium tetrafluoroborate is a foundational ionic liquid whose utility is rooted in a well-understood set of physicochemical properties. Its versatility as a solvent, electrolyte, and extraction medium continues to make it relevant in both academic research and industrial development. As the push for more sustainable chemical processes continues, the rational design of task-specific ionic liquids, built upon the knowledge gained from compounds like [HMIM][BF₄], will be crucial. Future research will likely focus on integrating it into advanced composite materials, optimizing its performance in energy storage systems, and exploring its role in biomass processing and other emerging green technologies.
References
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Muhammad, A., Abdul Mutalib, M.I., Wilfred, C.D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Ionic Liquids: Understanding 1-Hexyl-3-methylimidazolium Tetrafluoroborate. [Link]
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Carl ROTH. (n.d.). 1-Hexyl-3-methyl-imidazolium tetrafluoroborate (HMIM BF4). [Link]
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Domínguez de María, P., & Maugeri, Z. (2011). Viscosities of 1-Hexyl-3-methylimidazolium Tetrafluoroborate and Its Binary Mixtures with Dimethyl Sulfoxide and Acetonitrile. Journal of Chemical & Engineering Data, 56(10), 3894-3898. [Link]
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ResearchGate. (n.d.). Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. [Link]
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Tomida, D., et al. (2007). Viscosity of 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Octyl-3-methylimidazolium Hexafluorophosphate at High Pressure. Journal of Chemical & Engineering Data, 52(2), 571-574. [Link]
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ResearchGate. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. [Link]
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ResearchGate. (2013). Investigation on physical and electrochemical properties of three imidazolium based ionic liquids. [Link]
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White Rose Research Online. (n.d.). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids. [Link]
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ResearchGate. (n.d.). 13C NMR spectra of 1-hexyl-3-methylimidazolium... [Link]
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ResearchGate. (n.d.). Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions. [Link]
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ResearchGate. (2016). Ionic conductivities of 1-hexyl-3-methylimidazolium-Tf2N + H2O ionic liquid. [Link]
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UTP Scholars. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. [Link]
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Zhou, Y., et al. (2026). An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents. Sustainability, 18(1), 402. [Link]
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Chikte, S. R., & Madhamshettiwar, S. V. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3). [Link]
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Mobin, M., et al. (2015). Imidazolium-based ionic liquids as modulators of corrosion inhibition of SDS on mild steel in hydrochloric acid solutions: experimental and theoretical studies. RSC Advances, 5(10), 7434-7448. [Link]
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ResearchGate. (n.d.). Microwave-assisted synthesis and characterization of 1-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid. [Link]
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Wang, Y., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1836. [Link]
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